molecular formula C12H15ClO2 B14367247 1-Chloro-4-methyl-3-phenoxypentan-2-one CAS No. 92688-95-4

1-Chloro-4-methyl-3-phenoxypentan-2-one

Cat. No.: B14367247
CAS No.: 92688-95-4
M. Wt: 226.70 g/mol
InChI Key: IOPNSUMKAMPYLD-UHFFFAOYSA-N
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Description

1-Chloro-4-methyl-3-phenoxypentan-2-one is an organic compound with the molecular formula C12H15ClO2 It is a chlorinated ketone with a phenoxy group, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methyl-3-phenoxypentan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methyl-3-phenoxypentan-2-one with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, yielding the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methyl-3-phenoxypentan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.

    Reduction: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-4-methyl-3-phenoxypentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-methyl-3-phenoxypentan-2-one depends on its specific application. In biological systems, it may interact with cellular targets through its reactive chlorine and ketone groups, leading to various biochemical effects. The phenoxy group can also influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    1-Chloro-4-methyl-3-phenoxypentan-2-ol: A similar compound with a hydroxyl group instead of a ketone group.

    4-Methyl-3-phenoxypentan-2-one: The non-chlorinated analog of 1-chloro-4-methyl-3-phenoxypentan-2-one.

    1-Chloro-4-methyl-3-phenoxybutan-2-one: A compound with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific combination of a chlorinated ketone and a phenoxy group

Properties

CAS No.

92688-95-4

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-chloro-4-methyl-3-phenoxypentan-2-one

InChI

InChI=1S/C12H15ClO2/c1-9(2)12(11(14)8-13)15-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3

InChI Key

IOPNSUMKAMPYLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)CCl)OC1=CC=CC=C1

Origin of Product

United States

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